prostamide F2alpha
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostamide F2alpha typically involves the enzymatic conversion of arachidonic acid derivatives. One common method is the biocatalytic retrosynthesis approach, which utilizes enzymes such as Baeyer–Villiger monooxygenase and ketoreductase to achieve stereoselective oxidation and reduction, respectively . The process involves multiple steps, including the regioselective p-phenylbenzoylation of secondary alcohols and the stereoselective oxidation of bicyclic ketones .
Industrial Production Methods: Industrial production of this compound often relies on the large-scale enzymatic synthesis using recombinant enzymes. The use of biocatalysts ensures high stereoselectivity and yield, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Prostamide F2alpha undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes such as cyclooxygenase-2, leading to the formation of prostaglandin-like compounds.
Reduction: Involves the conversion of ketones to alcohols using ketoreductase.
Substitution: Reactions involving the replacement of functional groups, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Cyclooxygenase-2 and other oxidizing agents.
Reduction: Ketoreductase and NADH as a cofactor.
Substitution: Various organic reagents and catalysts depending on the desired product.
Major Products Formed: The primary products formed from these reactions include prostaglandin-like compounds and their derivatives, which exhibit various biological activities .
Scientific Research Applications
Prostamide F2alpha has a wide range of scientific research applications:
Mechanism of Action
Prostamide F2alpha exerts its effects by binding to specific receptors, including the prostaglandin F2alpha receptor. This interaction activates G-protein coupled signaling pathways, leading to various physiological responses such as smooth muscle contraction, inflammation, and pain perception . The compound also influences the activity of ion channels and other molecular targets involved in cellular signaling .
Comparison with Similar Compounds
Prostaglandin F2alpha: Shares structural similarities but differs in its receptor binding and physiological effects.
Bimatoprost: A synthetic analog used in glaucoma treatment, closely related to prostamide F2alpha in terms of pharmacological activity.
Carboprost: An analog of prostaglandin F2alpha used clinically for postpartum hemorrhage.
Uniqueness: this compound is unique due to its dual role as a prostaglandin and an endocannabinoid derivative. This duality allows it to participate in diverse signaling pathways and exhibit a broad range of biological activities .
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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